molecular formula C13H10ClFO B6373959 4-(3-Chloro-4-methylphenyl)-3-fluorophenol CAS No. 1261961-83-4

4-(3-Chloro-4-methylphenyl)-3-fluorophenol

Cat. No.: B6373959
CAS No.: 1261961-83-4
M. Wt: 236.67 g/mol
InChI Key: LMZMJOVRTMJSTG-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-3-fluorophenol is an organic compound that belongs to the class of substituted phenols This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, along with a fluorine atom on the phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol typically involves the halogenation of a precursor phenol compound. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with halogenating agents such as chlorine and fluorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenol derivative.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-fluorophenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloro and fluorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a phenol group.

    4-(3-Chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical: Contains a dithiadiazolyl radical instead of a fluorine atom.

Uniqueness

4-(3-Chloro-4-methylphenyl)-3-fluorophenol is unique due to the presence of both chloro and fluorine substituents on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-12(8)14)11-5-4-10(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMJOVRTMJSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684312
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-83-4
Record name 3'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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